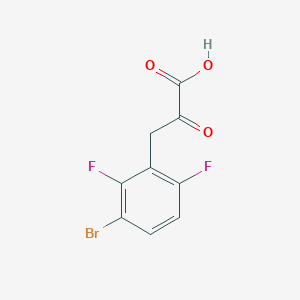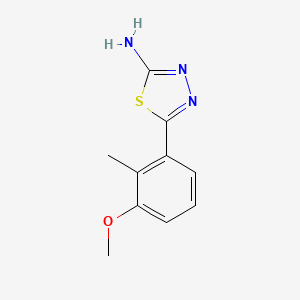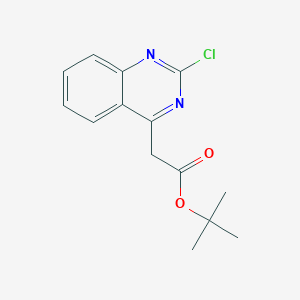
1-Cyclopropyl-4-fluoronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a cyclopropyl group and a fluorine atom attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-4-fluoronaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthylamine with a strong acid solution and a nitrite solution to form a diazonium salt. This diazonium salt is then reacted with a fluorine-containing compound, such as fluoboric acid or fluorophosphoric acid, to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-4-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-4-fluoronaphthalene involves its interaction with specific molecular targets. The cyclopropyl group and fluorine atom contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Cyclopropyl-4-fluoronaphthalene can be compared with other naphthalene derivatives, such as:
1-Fluoronaphthalene: Lacks the cyclopropyl group, making it less sterically hindered.
1-Bromonaphthalene: Contains a bromine atom instead of fluorine, leading to different reactivity.
1-Chloronaphthalene: Similar to 1-Bromonaphthalene but with a chlorine atom
The presence of the cyclopropyl group in this compound makes it unique, as it introduces additional strain and reactivity to the molecule.
Propiedades
Fórmula molecular |
C13H11F |
|---|---|
Peso molecular |
186.22 g/mol |
Nombre IUPAC |
1-cyclopropyl-4-fluoronaphthalene |
InChI |
InChI=1S/C13H11F/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2 |
Clave InChI |
AVNKTHXGMQOOKX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=C(C3=CC=CC=C23)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorofuro[2,3-b]pyridine-2-carbonitrile](/img/structure/B13705459.png)



![4-Amino-2-[2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13705482.png)





![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol](/img/structure/B13705505.png)
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide](/img/structure/B13705517.png)


